methyl (1R)-3-benzyl-2-(methoxymethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1R)-3-benzyl-2-(methoxymethyl)-3-azabicyclo[310]hexane-1-carboxylate is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R)-3-benzyl-2-(methoxymethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the cycloaddition reaction, where a cyclopropene derivative reacts with an aminocyclopropane under photochemical conditions using blue LED irradiation . This method is highly diastereoselective and yields the desired bicyclic structure efficiently.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the yield and purity of the product. Photochemical reactors with blue LED lights are often employed to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R)-3-benzyl-2-(methoxymethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
Methyl (1R)-3-benzyl-2-(methoxymethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying their interactions with biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl (1R)-3-benzyl-2-(methoxymethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,3S,5S)-rel-6-oxabicyclo[3.1.0]hexane-3-carboxylate
- Methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate
Uniqueness
Methyl (1R)-3-benzyl-2-(methoxymethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate is unique due to its specific substitution pattern and the presence of the azabicyclo[3.1.0]hexane core. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C16H21NO3 |
---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
methyl (1R)-3-benzyl-2-(methoxymethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-19-11-14-16(15(18)20-2)8-13(16)10-17(14)9-12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3/t13?,14?,16-/m1/s1 |
InChI Key |
JAPOMIQWISQCSR-ZBCRRDGASA-N |
Isomeric SMILES |
COCC1[C@]2(CC2CN1CC3=CC=CC=C3)C(=O)OC |
Canonical SMILES |
COCC1C2(CC2CN1CC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.